6-Amino-2-(2,4-dinitroanilino)hexanoic acid
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Overview
Description
6-Amino-2-(2,4-dinitroanilino)hexanoic acid is a compound known for its unique chemical structure and properties. It is characterized by the presence of an amino group, a dinitroanilino group, and a hexanoic acid backbone.
Preparation Methods
The synthesis of 6-Amino-2-(2,4-dinitroanilino)hexanoic acid typically involves the reaction of 2,4-dinitroaniline with 6-aminohexanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6-Amino-2-(2,4-dinitroanilino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-2-(2,4-dinitroanilino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 6-Amino-2-(2,4-dinitroanilino)hexanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes that bind to its amino and nitro groups, affecting various biochemical pathways. For example, it can inhibit proteolytic enzymes like plasmin, which is responsible for fibrinolysis . This inhibition can have therapeutic implications in the treatment of bleeding disorders and other medical conditions .
Comparison with Similar Compounds
6-Amino-2-(2,4-dinitroanilino)hexanoic acid can be compared with similar compounds such as:
6-Aminohexanoic acid: Known for its role in controlling postoperative bleeding and treating overdose effects of thrombolytic agents.
2-Amino-6-carbonylamino hexanoic acid: Another compound with similar structural features but different functional groups and applications.
6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid: Used in various scientific research applications and has a different set of chemical properties.
Properties
IUPAC Name |
6-amino-2-(2,4-dinitroanilino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c13-6-2-1-3-10(12(17)18)14-9-5-4-8(15(19)20)7-11(9)16(21)22/h4-5,7,10,14H,1-3,6,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJNJVQPCUGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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